Methyl 3,4-bis(2-methoxyethoxy)benzoate
Overview
Description
Methyl 3,4-bis(2-methoxyethoxy)benzoate is an organic compound with the molecular formula C14H20O6. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with methoxyethoxy groups. This compound is known for its unique chemical structure, which includes both ester and ether functionalities, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,4-bis(2-methoxyethoxy)benzoate can be synthesized through the esterification of 3,4-bis(2-methoxyethoxy)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants under anhydrous conditions to drive the esterification to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts can also be employed to facilitate the esterification process, allowing for easier separation and purification of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4-bis(2-methoxyethoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The methoxyethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products Formed
Oxidation: Formation of 3,4-bis(2-methoxyethoxy)benzoic acid.
Reduction: Formation of 3,4-bis(2-methoxyethoxy)benzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
Methyl 3,4-bis(2-methoxyethoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Mechanism of Action
The mechanism of action of methyl 3,4-bis(2-methoxyethoxy)benzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with biological targets such as enzymes or receptors. The methoxyethoxy groups may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,4-bis(2-methoxyethoxy)benzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 3,4-bis(2-ethoxyethoxy)benzoate: Similar structure but with ethoxyethoxy groups instead of methoxyethoxy groups.
Methyl 3,4-bis(2-methoxyethoxy)benzyl alcohol: Similar structure but with an alcohol group instead of an ester group.
Uniqueness
Methyl 3,4-bis(2-methoxyethoxy)benzoate is unique due to its combination of ester and ether functionalities, which provide it with distinct chemical reactivity and solubility properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications in research and industry .
Biological Activity
Methyl 3,4-bis(2-methoxyethoxy)benzoate is an organic compound with the molecular formula . It is a derivative of benzoic acid featuring methoxyethoxy substituents on the aromatic ring. This compound's unique structure endows it with potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
This compound contains both ester and ether functional groups, which contribute to its reactivity and biological interactions. The ester moiety can undergo hydrolysis to release benzoic acid, a known bioactive compound that interacts with various biological targets, including enzymes and receptors. The methoxyethoxy groups enhance the compound's solubility and bioavailability, facilitating its distribution within biological systems.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. The benzoic acid derivative released upon hydrolysis could be responsible for this effect, as benzoic acid is known for its antimicrobial properties.
- Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory effects. Compounds with similar structures often modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
- Drug Delivery Systems : Due to its ester functionality, this compound is being explored as a candidate for drug delivery systems. Its ability to form stable esters may enhance the delivery of therapeutic agents.
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
-
Antimicrobial Activity :
- A study demonstrated that derivatives of benzoic acid exhibit significant activity against Gram-positive and Gram-negative bacteria. This compound was included in a screening process that identified potential antimicrobial agents against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
-
Anti-inflammatory Research :
- Research focusing on compounds with similar structures revealed that they could inhibit pro-inflammatory cytokines in vitro. This suggests that this compound may have similar effects, warranting further investigation into its anti-inflammatory mechanisms.
- Drug Delivery Applications :
Data Summary
The following table summarizes key properties and findings related to this compound:
Property/Activity | Description/Findings |
---|---|
Molecular Formula | |
Potential Activities | Antimicrobial, anti-inflammatory |
Mechanism of Action | Hydrolysis to benzoic acid; interaction with enzymes |
Research Applications | Drug delivery systems; synthesis intermediates |
Notable Studies | Activity against MRSA; cytokine inhibition |
Properties
IUPAC Name |
methyl 3,4-bis(2-methoxyethoxy)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O6/c1-16-6-8-19-12-5-4-11(14(15)18-3)10-13(12)20-9-7-17-2/h4-5,10H,6-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDZRYXZKVCFNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)C(=O)OC)OCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50668230 | |
Record name | Methyl 3,4-bis(2-methoxyethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50668230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179688-14-3 | |
Record name | Methyl 3,4-bis(2-methoxyethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50668230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.